molecular formula C17H16ClN3O2 B2908526 N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-04-5

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2908526
CAS No.: 1101206-04-5
M. Wt: 329.78
InChI Key: NBWMNXGGONIEEX-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a chlorophenyl group and a methylindoline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-N-(3-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-9-11-5-2-3-8-14(11)21(15)17(23)20-13-7-4-6-12(18)10-13/h2-8,10,15H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMNXGGONIEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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